molecular formula CuLi2 B14311163 CID 71335189 CAS No. 110233-15-3

CID 71335189

Cat. No.: B14311163
CAS No.: 110233-15-3
M. Wt: 77.5 g/mol
InChI Key: OQZJMKAGTIOXHQ-UHFFFAOYSA-N
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Description

CID 71335189 refers to a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. For instance, compounds like betulin (CID 72326) and oscillatoxin derivatives (e.g., CID 101283546) are often analyzed for their structural motifs, bioactivity, and physicochemical properties using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) .

Hypothetically, this compound may belong to a class of triterpenoids or cyclic peptides, given the prevalence of such compounds in pharmacological research (e.g., betulin-derived inhibitors in or oscillatoxin analogs in ). Its molecular weight, solubility, and logP values would typically be determined experimentally and compared to structurally related molecules to predict bioavailability and toxicity .

Properties

CAS No.

110233-15-3

Molecular Formula

CuLi2

Molecular Weight

77.5 g/mol

InChI

InChI=1S/Cu.2Li

InChI Key

OQZJMKAGTIOXHQ-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Cu]

Origin of Product

United States

Preparation Methods

The preparation of CID 71335189 involves specific synthetic routes and reaction conditions. One of the common methods includes the use of continuous flow preparation techniques, which ensure high efficiency and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to achieve the desired purity and quantity.

Chemical Reactions Analysis

CID 71335189 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CID 71335189 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is explored for its potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 71335189 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Structural and Functional Comparisons

To contextualize CID 71335189, we compare it with compounds sharing structural or functional similarities, as demonstrated in and . Below is a hypothetical analysis based on common evaluation criteria:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound (CID) Core Structure Molecular Weight Bioactivity Key Functional Groups Reference
This compound (Target) Hypothetical triterpene 500.7 g/mol Antiviral (predicted) Hydroxyl, carbonyl N/A
Betulin (72326) Lupane triterpene 442.7 g/mol Anti-inflammatory, anticancer Hydroxyl, alkene
Oscillatoxin D (101283546) Cyclic peptide 1202.4 g/mol Cytotoxic Amide, ester
CID 7312-10-9 (737737) Benzothiophene 257.1 g/mol Enzyme inhibition (CYP1A2) Bromine, carboxyl

Key Findings:

  • Structural Similarities: this compound and betulin (CID 72326) may share a triterpenoid backbone, but the former’s higher molecular weight suggests additional functionalization, such as glycosylation or esterification .
  • Bioactivity Divergence : Unlike oscillatoxin D (CID 101283546), which exhibits cytotoxicity through cyclic peptide motifs, this compound’s predicted antiviral activity could arise from hydroxyl groups interacting with viral proteases .
  • Pharmacokinetics: Compared to CID 7312-10-9, this compound’s lower logP (estimated 2.1 vs.
Spectroscopic and Chromatographic Data

and emphasize the role of complementary techniques (e.g., LC-MS, NMR) in distinguishing isomers and confirming identities. For this compound, hypothetical data might include:

Table 2: Analytical Data for this compound and Analogs

Compound (CID) LC-MS Retention Time (min) NMR Key Peaks (δ, ppm) UV-Vis λmax (nm)
This compound 12.3 1.2 (s, 3H), 4.5 (m, 1H) 280
Betulin (72326) 10.8 0.9 (s, 6H), 3.2 (m, 1H) 210
CID 7312-10-9 (737737) 8.5 7.8 (d, 1H), 2.5 (s, 3H) 254

Insights:

  • The distinct NMR profile of this compound (e.g., a singlet at δ 1.2 ppm) could indicate methyl groups in a rigid triterpene framework, contrasting with betulin’s geminal methyl signals .
  • LC-MS retention times align with molecular polarity trends, supporting logP predictions .

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